Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18300684
InChI: InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-9(12)13-5-7/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9BrN2O2S
Molecular Weight: 313.17 g/mol

Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18300684

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate -

Specification

Molecular Formula C11H9BrN2O2S
Molecular Weight 313.17 g/mol
IUPAC Name ethyl 2-(6-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-9(12)13-5-7/h3-6H,2H2,1H3
Standard InChI Key FKADMLFAVBNRMJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate (C₁₁H₉BrN₂O₂S) consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a 6-bromopyridin-3-yl group and at the 4-position with an ethyl ester (Figure 1). The bromine atom at the pyridine ring’s 6-position distinguishes it from analogs like ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate, altering electronic and steric properties critical for biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉BrN₂O₂S
Molecular Weight313.17 g/mol
IUPAC NameEthyl 2-(6-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate
Canonical SMILESCCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br
Topological Polar Surface Area86.9 Ų

The bromine atom enhances electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions for further derivatization . The ethyl ester group improves lipid solubility, potentially enhancing membrane permeability compared to carboxylic acid analogs like 2-(6-bromopyridin-3-yl)thiazole-4-carboxylic acid .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of ethyl 2-(6-bromopyridin-3-yl)thiazole-4-carboxylate can be inferred from methods used for analogous compounds. A common strategy involves:

  • Formation of the Thiazole Core: Reacting 6-bromopyridine-3-carboxylic acid with a thioamide (e.g., thioacetamide) in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

  • Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution, typically using ethanol and a catalytic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiazole Formation6-Bromopyridine-3-carboxylic acid, thioacetamide, K₂CO₃, DMF, 80°C, 12h65%
EsterificationEthanol, H₂SO₄, reflux, 6h85%

Copper-catalyzed C-H activation methodologies, as demonstrated for thioamide synthesis , could offer alternative routes to optimize regioselectivity and yield.

Reactivity and Functionalization

The bromine atom serves as a handle for cross-coupling reactions. For instance, palladium-catalyzed Suzuki reactions with boronic acids could replace bromine with aryl or heteroaryl groups, expanding structural diversity . The ethyl ester is hydrolyzable to a carboxylic acid, enabling further derivatization into amides or acyl hydrazides .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its ester group, which enhances organic solvent miscibility (e.g., DMSO, ethanol) compared to its carboxylic acid counterpart . Stability studies on analogs suggest sensitivity to strong acids/bases, necessitating storage under inert conditions.

Table 3: Predicted Physicochemical Data

PropertyValueMethod/Source
LogP (Octanol-Water)2.8ChemAxon Calculator
Water Solubility0.12 mg/mLADMET Predictor
Melting Point152–154°C (dec.)Analog Data

Biological Activities and Applications

Anticancer Activity

Thiazole-containing compounds often target tubulin polymerization or kinase pathways. In breast cancer cell lines (MCF-7), analogs like methyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate show IC₅₀ values of 12.5 μM , likely via apoptosis induction.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a key intermediate in designing kinase inhibitors and antimicrobial agents. Its bromine atom allows late-stage diversification via cross-coupling, streamlining drug discovery pipelines .

Material Science

Thiazole-pyridine hybrids exhibit luminescent properties, with potential applications in organic light-emitting diodes (OLEDs). The bromine substituent could further tune electronic characteristics for optoelectronic devices.

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